erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether

Description

Chemical Identity and Structural Features

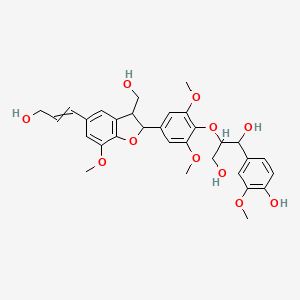

erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (CAS: 613684-55-2) is a lignan derivative with the molecular formula C₃₁H₃₆O₁₁ and a molecular weight of 584.61 g/mol . Its structure comprises a guaiacylglycerol backbone linked via a β-O-4' ether bond to a dehydrodisinapyl moiety. The "erythro" designation refers to the stereochemical configuration of the glycerol unit, distinguishing it from its "threo" counterpart .

Source and Isolation

This compound is primarily isolated from the seed shells of Hevea brasiliensis (Brazilian rubber tree) . It has also been identified in Brassica fruticulosa, where it exhibits phytotoxic activity by inhibiting lettuce germination .

Additionally, its phytotoxic properties suggest ecological roles in plant allelopathy .

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXGTSCVCJANHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a complex phenolic compound derived from lignin, exhibiting significant biological activity. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has the molecular formula and a molecular weight of approximately 376.4 g/mol. It features multiple hydroxyl groups, contributing to its reactivity and interaction with biological systems .

Biological Activities

1. Antioxidant Activity

Research indicates that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether exhibits potent antioxidant properties. It scavenges free radicals, thereby protecting cellular components from oxidative stress. This activity is attributed to its phenolic structure, which allows for hydrogen donation to free radicals .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Properties

Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial survival .

The biological activities of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether can be attributed to several mechanisms:

- Free Radical Scavenging: The compound's hydroxyl groups donate electrons to neutralize free radicals.

- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Modulation: The compound may influence signaling pathways related to inflammation and apoptosis, enhancing cellular defense mechanisms.

Case Studies

Several studies have explored the biological effects of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether:

| Study | Findings | |

|---|---|---|

| Study 1 (2020) | Demonstrated antioxidant capacity in vitro using DPPH assay. | Supports its use as a natural antioxidant in food preservation. |

| Study 2 (2021) | Showed anti-inflammatory effects in a murine model of arthritis. | Suggests potential for therapeutic use in inflammatory conditions. |

| Study 3 (2022) | Evaluated antimicrobial efficacy against E. coli and S. aureus. | Indicates potential as a natural antimicrobial agent in clinical settings. |

Research Findings

Recent findings highlight the versatility of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in various biological contexts:

- Neuroprotective Effects: Emerging research indicates that this compound may protect neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases.

- Cardiovascular Benefits: Its ability to reduce inflammation and oxidative stress may contribute to cardiovascular health, potentially lowering the risk of heart disease.

- Cancer Research: Preliminary studies suggest that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether may inhibit cancer cell proliferation through apoptosis induction.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Soluble in chloroforM, dichloromethane, DMSO, and acetone .

- Storage : Stable at -20°C in powder form for up to three years .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Stereochemistry: The erythro/threo configuration significantly impacts bioactivity. For example, the erythro form of dehydrodisinapyl ether shows elastase inhibition, while the threo coniferyl ether analogue targets NO pathways .

Substituent Groups: Dehydrodisinapyl vs. Saturated vs. Unsaturated Side Chains: Dihydroconiferyl derivatives (saturated) exhibit reduced reactivity compared to dehydrodisinapyl analogues, affecting their interaction with biological targets .

Source-Dependent Variability :

- Compounds isolated from Hevea brasiliensis (e.g., erythro-dehydrodisinapyl ether) show elastase inhibition, whereas those from other plants (e.g., Brassica fruticulosa) display phytotoxicity .

Preparation Methods

Extraction Protocol

Challenges:

Chemical Synthesis Strategies

Synthetic routes prioritize stereoselectivity at the β-O-4' linkage and erythro configuration. Key methods include:

Aldol Condensation-Mediated Coupling

This approach, adapted from neolignan synthesis, involves:

-

Precursor Preparation :

-

Aldol Reaction :

-

Reduction and Deprotection :

Key Data:

| Step | Reagents/Conditions | Yield (%) | Erythro:Threo Ratio |

|---|---|---|---|

| Aldol Condensation | Cs₂CO₃, 18-crown-6, 100°C | 47 | N/A |

| Reduction | NaBH₄, MeOH, 0°C | 87 | 7:1 |

| Deprotection | 10% HCl, iPrOH, 60°C | 76 | Retained |

Optimization:

-

Molar Ratios : Excess guaiacol (1.5 eq.) improves etherification efficiency.

-

Solvent : Tetrahydrofuran (THF) enhances reagent solubility vs. dichloromethane.

Stereochemical Control Techniques

Evans Auxiliary Approach

Chiral oxazolidinones direct aldol stereochemistry:

Catalytic Asymmetric Epoxidation

Patents describe Sharpless epoxidation of glycidyl ethers:

-

Catalyst : Ti(OiPr)₄/(+)-DET complex.

-

Erythro Preference : Epoxide ring-opening with guaiacol nucleophiles favors erythro products (d.r. 3:1).

Industrial-Scale Optimization

Solvent-Free Synthesis

A patent eliminates solvents by reacting molten guaiacol with glycidyl ethers:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.